![molecular formula C24H27FN2O2S B2945720 N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide CAS No. 622802-51-1](/img/structure/B2945720.png)
N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as fentanyl analogues . These are compounds developed by pharmaceutical companies for legitimate medical use, and those which have been sold as designer drugs .
科学的研究の応用
PET Imaging of Microglia
A significant application of related compounds involves PET imaging for studying neuroinflammation. [11C]CPPC, a compound with structural similarities, serves as a PET radiotracer specific for the CSF1R, a marker for microglia. This application is crucial for diagnosing and understanding various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, by noninvasively imaging reactive microglia and disease-associated microglia contributions to neuroinflammation. The development of such PET agents aids in the advancement of therapeutics targeting neuroinflammation by providing a noninvasive, repeatable measure of drug target engagement (Horti et al., 2019).
Drug Discovery
In the realm of drug discovery, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Systematic structure–activity relationship (SAR) studies have shown that the substitution patterns on the furan or thiophene moieties significantly influence anti-influenza activity. For example, specific dimethyl-substituted derivatives exhibited potent antiviral activity against the H5N1 virus, highlighting the potential of such compounds in developing new antiviral drugs (Yongshi et al., 2017).
Synthesis and Evaluation for Neuroinflammation Imaging
Another noteworthy application involves the synthesis and evaluation of [18F]1 for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This study developed a high-affinity ligand specific for CSF1R, demonstrating its potential for human PET imaging of CSF1R and microglial components of neuroinflammation. Such advancements are pivotal for diagnosing and monitoring neurodegenerative diseases and assessing the effectiveness of neuroinflammatory therapies (Lee et al., 2022).
将来の方向性
The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in pharmaceuticals and other industries .
作用機序
Target of Action
The compound is a member of the fentanyl analogues , which are primarily known to target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an analogue of fentanyl, this compound likely interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
The compound, being a fentanyl analogue, is anticipated to affect the opioidergic pathways . Upon binding to the opioid receptors, it can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine. This inhibition leads to an increase in dopamine levels, resulting in analgesic effects and feelings of euphoria .
Pharmacokinetics
Metabolism of fentanyl analogues generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to changes in neuronal activity, resulting in potent analgesic effects and potential alteration of mood and perception .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. Additionally, individual factors such as genetic variations in opioid receptors or metabolic enzymes can also impact the compound’s action .
特性
IUPAC Name |
N-[3-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2S/c1-15-10-12-27(13-11-15)22(18-6-8-19(25)9-7-18)21-16(2)17(3)30-24(21)26-23(28)20-5-4-14-29-20/h4-9,14-15,22H,10-13H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZPJPIUFLWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)
![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)
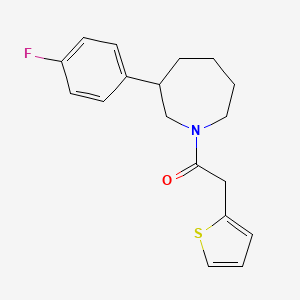
![Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2945641.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)
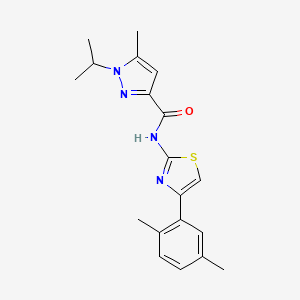

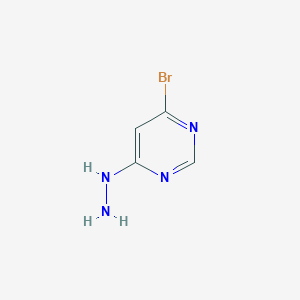
![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)
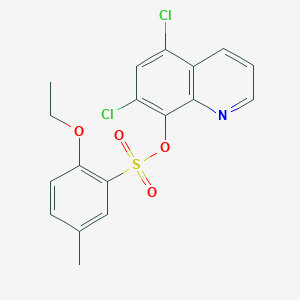
![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)
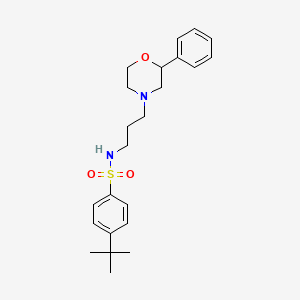
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)
